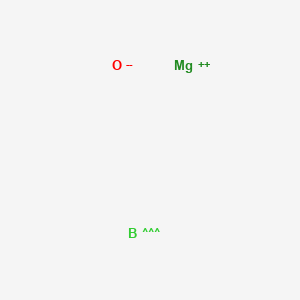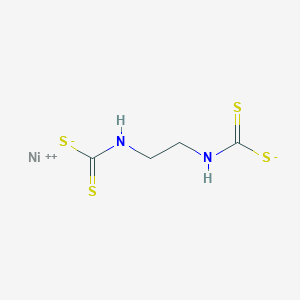
Nickel(II) ethylenebis(dithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) ethylenebis(dithiocarbamate) (NiET) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. NiET is synthesized through a simple and efficient method, which will be discussed in This paper aims to provide an overview of NiET, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Nickel(II) ethylenebis(dithiocarbamate) exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) binds to metal ions, such as nickel, copper, and zinc, and forms stable complexes. These complexes can disrupt the normal functioning of enzymes and proteins, leading to cell death. Nickel(II) ethylenebis(dithiocarbamate) has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, an enzyme complex involved in protein degradation.
生化学的および生理学的効果
Nickel(II) ethylenebis(dithiocarbamate) has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Nickel(II) ethylenebis(dithiocarbamate) can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and induce the expression of antioxidant enzymes. In vivo studies have shown that Nickel(II) ethylenebis(dithiocarbamate) can reduce tumor growth in mice and improve the survival rate of mice infected with a viral infection.
実験室実験の利点と制限
Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Nickel(II) ethylenebis(dithiocarbamate) has a high affinity for metal ions, which makes it useful for studying metal-dependent enzymes and proteins. However, Nickel(II) ethylenebis(dithiocarbamate) also has some limitations. It can be toxic to cells at high concentrations and can interfere with the activity of non-metal-dependent enzymes and proteins.
将来の方向性
There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research. One area of interest is the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of Nickel(II) ethylenebis(dithiocarbamate) as a tool for studying metal-dependent enzymes and proteins. Nickel(II) ethylenebis(dithiocarbamate) can also be used as a biosensor for detecting metal ions in environmental samples. Further studies are needed to fully understand the biological effects of Nickel(II) ethylenebis(dithiocarbamate) and its potential applications in various fields.
Conclusion:
In conclusion, Nickel(II) ethylenebis(dithiocarbamate) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method and exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments, but also has some limitations. There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research, including the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs and the use of Nickel(II) ethylenebis(dithiocarbamate) as a biosensor.
合成法
Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method. The synthesis involves the reaction between nickel(II) chloride hexahydrate and sodium diethyldithiocarbamate trihydrate in methanol. The reaction takes place at room temperature and produces a yellow-green precipitate, which is Nickel(II) ethylenebis(dithiocarbamate). The yield of Nickel(II) ethylenebis(dithiocarbamate) is dependent on the reaction conditions, such as temperature, pH, and solvent.
科学的研究の応用
Nickel(II) ethylenebis(dithiocarbamate) has been extensively studied in various scientific research applications. In agriculture, Nickel(II) ethylenebis(dithiocarbamate) has been used as a fungicide and bactericide to control plant diseases. In environmental science, Nickel(II) ethylenebis(dithiocarbamate) has been used to remove heavy metals from contaminated soil and water. In medicine, Nickel(II) ethylenebis(dithiocarbamate) has been studied for its potential anticancer and antiviral properties.
特性
CAS番号 |
12275-13-7 |
|---|---|
製品名 |
Nickel(II) ethylenebis(dithiocarbamate) |
分子式 |
C4H6N2NiS4 |
分子量 |
269.1 g/mol |
IUPAC名 |
nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChIキー |
LAHRFHINHFIDLM-UHFFFAOYSA-L |
異性体SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
正規SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
その他のCAS番号 |
12275-13-7 |
同義語 |
Ethylenebis(dithiocarbamic acid)nickel(II) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



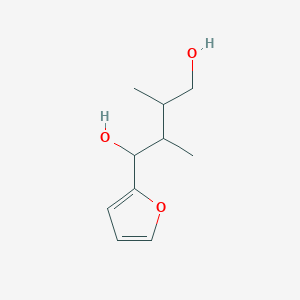
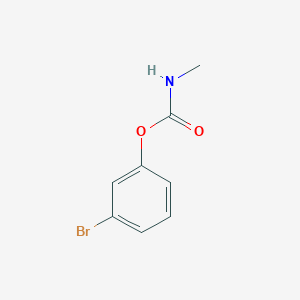
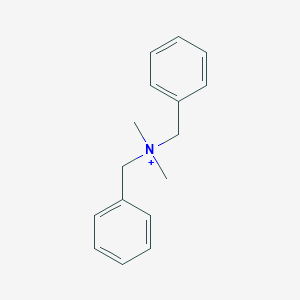
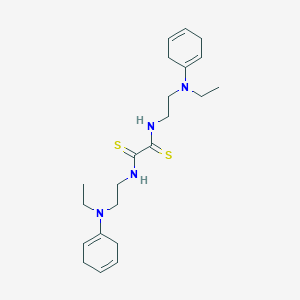
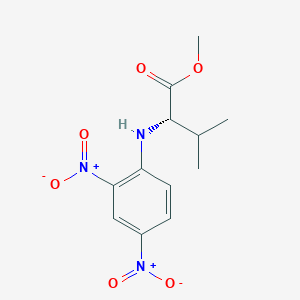
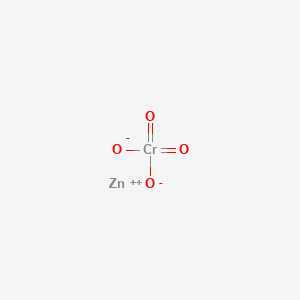
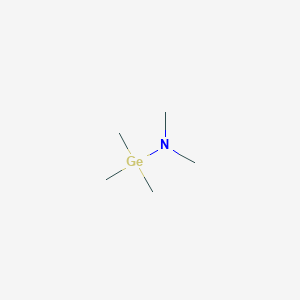
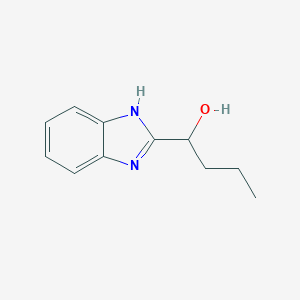
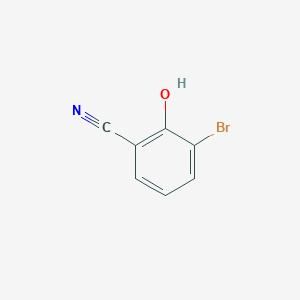
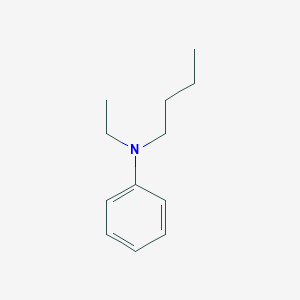
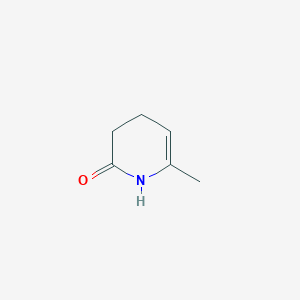
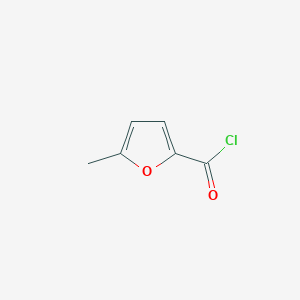
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
